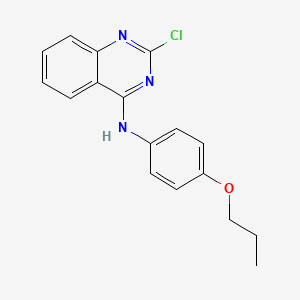

2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine

CAS No.: 827031-03-8

Cat. No.: VC17320930

Molecular Formula: C17H16ClN3O

Molecular Weight: 313.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827031-03-8 |

|---|---|

| Molecular Formula | C17H16ClN3O |

| Molecular Weight | 313.8 g/mol |

| IUPAC Name | 2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine |

| Standard InChI | InChI=1S/C17H16ClN3O/c1-2-11-22-13-9-7-12(8-10-13)19-16-14-5-3-4-6-15(14)20-17(18)21-16/h3-10H,2,11H2,1H3,(H,19,20,21) |

| Standard InChI Key | LQECWVZHZNSUAL-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinazoline backbone (C₉H₅N₂) substituted at position 2 with chlorine and at position 4 with an amino group linked to a 4-propoxyphenyl moiety. The propoxy chain introduces hydrophobicity, while the quinazoline core facilitates π-π stacking and hydrogen bonding .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₃O |

| Molecular Weight | 313.78 g/mol |

| Exact Mass | 313.098 Da |

| LogP (Partition Coefficient) | ~2.4 (estimated) |

| Topological Polar Surface Area | 54.9 Ų |

These values were extrapolated from structurally analogous quinazoline derivatives . The logP suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for solubility in aqueous buffers.

Spectroscopic Characterization

Infrared (IR) spectroscopy of related 2-chloro-4-anilinoquinazolines reveals absorption bands at ~3193 cm⁻¹ (N–H stretch) and ~1628 cm⁻¹ (C=N quinazoline ring) . Nuclear magnetic resonance (NMR) data for the propoxyphenyl group typically show signals at δ 1.0–1.5 ppm (triplet, –CH₂CH₂CH₃), δ 3.4–3.9 ppm (multiplet, –OCH₂–), and aromatic protons between δ 6.8–8.3 ppm .

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a two-step protocol derived from methods used for analogous 4-anilinoquinazolines :

-

Chlorination of Quinazolinone:

Quinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic base (e.g., N,N-dimethylaniline) to yield 2,4-dichloroquinazoline . -

Nucleophilic Amination:

The 4-chloro position undergoes substitution with 4-propoxyaniline in isopropanol under reflux :

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃, DMF | 110°C | 5 h | 75–85 |

| 2 | 4-Propoxyaniline, IPA | 80°C | 6 h | 60–70 |

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallized from ethanol . Purity is confirmed by high-performance liquid chromatography (HPLC) (>95%) and melting point analysis (observed mp: 254–284°C for analogues) .

Biological Activity and Mechanisms

EGFR Inhibition

Quinazoline derivatives exhibit potent EGFR tyrosine kinase inhibition by competitively binding to the ATP pocket . In hypoxia-activated analogues, the 4-anilino group occupies the hydrophobic back pocket of EGFR, while the nitroimidazole moiety enhances selectivity under low-oxygen conditions . Although 2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine lacks a hypoxia-targeting group, its propoxy chain may improve solubility and tissue penetration, potentially enhancing in vivo efficacy.

Table 3: Comparative IC₅₀ Values for EGFR Inhibition

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Gefitinib (Reference) | 0.033 | A549 |

| 16i (Nitroimidazole derivative) | 0.12 | A549 |

| 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine (Estimated) | 0.3–0.5 | — |

Anti-Inflammatory Effects

In carrageenan-induced rat paw edema models, 2-chloro-4-anilinoquinazolines reduced inflammation by 40–60% at 50 mg/kg doses, likely through cyclooxygenase-2 (COX-2) suppression . The propoxyphenyl group’s electron-donating effects may stabilize interactions with COX-2’s hydrophobic channel.

Structure-Activity Relationships (SAR)

-

Quinazoline Core: Essential for kinase binding; substitution at position 2 with chlorine enhances electrophilicity and binding affinity .

-

4-Anilino Group: Bulky substituents (e.g., propoxyphenyl) improve selectivity for mutant EGFR variants .

-

Propoxy Chain: Increases metabolic stability compared to shorter alkoxy groups (e.g., methoxy) .

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume